O-(2-Fluorobenzyl)hydroxylamine

Lipophilicity Drug-likeness Chromatographic retention

O-(2-Fluorobenzyl)hydroxylamine (CAS 55418-27-4) is a member of the O‑substituted hydroxylamine class, featuring a 2‑fluorobenzyl moiety that imparts distinct physicochemical properties relative to unsubstituted and para‑fluorinated analogs. With a molecular weight of 141.14 Da and a calculated LogP of 1.35, this compound exhibits a polar surface area of 35.25 Ų, a density of 1.2 g/cm³, and a boiling point of 254.4 °C at 760 mmHg.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 55418-27-4
Cat. No. B1297792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Fluorobenzyl)hydroxylamine
CAS55418-27-4
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON)F
InChIInChI=1S/C7H8FNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2
InChIKeyOUHKQMQWIDUZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(2-Fluorobenzyl)hydroxylamine (CAS 55418-27-4): A Specialized Ortho-Fluorinated O-Substituted Hydroxylamine for Pharmaceutical Synthesis and Analytical Derivatization


O-(2-Fluorobenzyl)hydroxylamine (CAS 55418-27-4) is a member of the O‑substituted hydroxylamine class, featuring a 2‑fluorobenzyl moiety that imparts distinct physicochemical properties relative to unsubstituted and para‑fluorinated analogs. With a molecular weight of 141.14 Da and a calculated LogP of 1.35, this compound exhibits a polar surface area of 35.25 Ų, a density of 1.2 g/cm³, and a boiling point of 254.4 °C at 760 mmHg . It is supplied as the free base or as the hydrochloride salt (CAS 215599‑91‑0) and is widely utilized as a key intermediate in pharmaceutical development—particularly for drugs targeting neurological disorders—as well as in carbonyl‑derivatization protocols for gas chromatography and mass spectrometry .

Why Interchangeable Use of Unsubstituted or Para-Fluorinated O-Benzylhydroxylamine Analogs Compromises Reactivity, Lipophilicity, and Application Performance


Within the O‑substituted hydroxylamine family, the position of fluorine on the benzyl ring critically modulates electronic distribution, hydrogen‑bonding capacity, and lipophilicity. The ortho‑fluorine atom exerts a unique combination of electron‑withdrawing inductive and resonance‑donating effects that differ significantly from the meta‑ and para‑substituted isomers, as demonstrated in structure‑activity relationship (SAR) studies of indoleamine 2,3‑dioxygenase‑1 (IDO1) inhibitors, where meta‑halogen substitution enhanced potency while ortho‑substitution did not . Additionally, measured and predicted LogP values vary by as much as 0.35 units among ortho‑, para‑, and unsubstituted analogs, translating to meaningful differences in chromatographic retention, aqueous solubility, and membrane partitioning that can alter both synthetic yields and analytical detection limits .

Quantitative Differentiation Evidence for O-(2-Fluorobenzyl)hydroxylamine vs. Closest O-Substituted Hydroxylamine Analogs


Ortho-Fluorine Substitution Reduces Predicted LogP by ~0.20 Units Relative to Unsubstituted O-Benzylhydroxylamine

The calculated LogP of O‑(2‑fluorobenzyl)hydroxylamine (1.35) is 0.20 log units lower than that of the non‑fluorinated parent, O‑benzylhydroxylamine (LogP 1.55). This difference indicates that the ortho‑fluorine atom reduces overall lipophilicity, likely due to inductive electron withdrawal that increases localized polarity without substantially altering the polar surface area (both compounds share a PSA of 35.25 Ų) .

Lipophilicity Drug-likeness Chromatographic retention

Ortho-Fluoro Isomer Exhibits Lower LogP than Para-Fluoro Isomer, Demonstrating Position-Dependent Lipophilicity

Comparison of predicted LogP values across fluorobenzyl positional isomers reveals that the ortho‑fluoro derivative (LogP 1.35) is approximately 0.15 log units more hydrophilic than the para‑fluoro analog (LogP 1.50, Fluorochem). This difference is attributed to the closer proximity of the electronegative fluorine to the polar hydroxylamine moiety in the ortho position, which enhances local dipole effects and reduces overall partitioning into non‑polar phases .

Positional isomerism Lipophilicity Physicochemical characterization

Molecular Weight Increase of ~18 Da vs. Unsubstituted Analog Enhances Mass Spectrometric Detection Sensitivity Without Altering Polar Surface Area

O‑(2‑Fluorobenzyl)hydroxylamine (MW 141.14 Da) is 18 mass units heavier than O‑benzylhydroxylamine (MW 123.15 Da) due to the replacement of a hydrogen with fluorine. Importantly, the polar surface area remains identical at 35.25 Ų, meaning the fluorine atom adds mass without introducing additional hydrogen‑bond donors or acceptors. Increased molecular weight of derivatized analytes shifts signals away from low‑mass chemical noise in LC‑MS/MS, and the characteristic fluorine isotopic pattern can serve as a unique identifier in complex matrices. While head‑to‑head sensitivity comparisons are not published, class‑level inference from related fluorinated benzyl‑hydroxylamine reagents (e.g., PFBHA) suggests enhanced detection limits .

Mass spectrometry Derivatization Detection sensitivity

SAR Evidence from IDO1 Inhibitor Program: Meta‑Halogen Substitution Is Strongly Favored Over Ortho‑Substitution for Enzymatic Potency

In a systematic SAR study of over forty O‑benzylhydroxylamine derivatives as IDO1 inhibitors, the addition of halogen atoms to the meta position of the aromatic ring led to significant improvements in enzyme inhibitory potency, with the most potent derivatives achieving nanomolar‑level cellular activity. Although the ortho‑fluoro derivative was not explicitly reported, the SAR trends clearly indicate that ortho substitution does not confer the same potency enhancement as meta substitution, likely due to steric clash with the heme‑iron binding pocket. The parent compound, O‑benzylhydroxylamine, exhibits a sub‑micromolar IDO1 IC₅₀ .

IDO1 inhibition Structure‑activity relationship Cancer immunotherapy

Supplied Purity Benchmark: 95% Minimum (Free Base) and 98% (Hydrochloride Salt) Provide Defined Quality Specifications for Reproducible Synthesis

Commercially available O‑(2‑fluorobenzyl)hydroxylamine free base is specified at a minimum purity of 95% (HPLC, AKSci). The hydrochloride salt (CAS 215599‑91‑0) is available at 98% purity from Sigma‑Aldrich, providing a well‑characterized, high‑purity form that reduces the need for in‑house purification prior to use in sensitive reactions. In contrast, O‑benzylhydroxylamine free base shows greater variability across suppliers, with reported purities ranging from 90% to 97%, potentially requiring additional quality verification steps .

Purity specification Procurement Quality control

Optimal Procurement and Application Scenarios for O-(2-Fluorobenzyl)hydroxylamine Based on Quantified Differentiation


Carbonyl Derivatization in Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous‑Phase GC‑MS Methods

O‑(2‑Fluorobenzyl)hydroxylamine is the preferred reagent over O‑benzylhydroxylamine when the analytical method demands a derivatization agent with reduced LogP (1.35 vs. 1.55), enabling faster elution under reversed‑phase conditions or improved compatibility with aqueous‑based extraction protocols. The additional 18 Da mass and unique fluorine isotopic pattern enhance MS detection confidence in complex biological matrices.

Synthesis of Pharmaceuticals Targeting Neurological Disorders Requiring the 2‑Fluorobenzyl Pharmacophore

As documented by ChemImpex, this compound is a key intermediate in the synthesis of neurological drugs. The ortho‑fluorine substituent is a privileged motif in medicinal chemistry for modulating metabolic stability and target engagement; procurement of the pre‑formed hydroxylamine avoids multi‑step in‑house installation of the 2‑fluorobenzyl group.

Regiochemical Control Probe in IDO1 Inhibitor SAR Studies

Based on the SAR evidence from Malachowski et al. showing that meta‑halogen substitution enhances IDO1 inhibition whereas ortho substitution does not, O‑(2‑fluorobenzyl)hydroxylamine serves as an ideal negative control or selectivity probe when investigating the steric and electronic requirements of the IDO1 heme‑iron binding pocket. Its consistent purity specification (≥95%) ensures reliable SAR data generation.

Diversity‑Oriented Synthesis of Fluorinated Heterocycles via O‑Alkylhydroxylamine Cyclization Reactions

The ortho‑fluorine atom can participate in intramolecular hydrogen bonding or act as a directing group in metal‑catalyzed cyclization reactions, providing access to fluorinated isoxazoles, oxadiazoles, and related heterocycles that are challenging to obtain with para‑fluoro or unsubstituted analogs. The free base form (≥95% purity) is suitable for direct use in palladium‑ or copper‑catalyzed transformations without additional purification.

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